2-(3-Fluoro-4-iodophenyl)acetic acid
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Overview
Description
2-(3-Fluoro-4-iodophenyl)acetic acid is a compound with the CAS Number: 1261874-58-1 . It has a molecular weight of 280.04 and its IUPAC name is (3-fluoro-4-iodophenyl)acetic acid . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of 2-(3-Fluoro-4-iodophenyl)acetic acid involves a reaction that is cooled, concentrated, and acidified to pH 1 with concentrated aqueous hydrochloric acid . The resulting mixture is filtered, and the filter cake is dried in a vacuum oven to afford (2-fluoro-4-iodophenyl)acetic acid .Molecular Structure Analysis
The InChI code for 2-(3-Fluoro-4-iodophenyl)acetic acid is 1S/C8H6FIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) . The compound has a linear formula of C8H6FIO2 .Physical And Chemical Properties Analysis
2-(3-Fluoro-4-iodophenyl)acetic acid is a solid compound . The compound has a molecular weight of 280.03 .Scientific Research Applications
Synthesis and Structural Characterization
2-(3-Fluoro-4-iodophenyl)acetic acid and its derivatives undergo various synthetic processes, showcasing their adaptability in chemical synthesis. For instance, the synthesis of 2-(2,5-diamino phenyl)ethanol involves nitration, reduction, and ammonolysis steps, starting from a related fluoro phenyl acetic acid compound, highlighting the compound's role in synthesizing complex molecules with high yields (Zhao, 2007). Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including fluoro derivatives, shed light on their structural properties, reactivity, and molecular behavior (Srivastava et al., 2015).
Electrocatalytic Hydrogenation
In the field of electrocatalysis, 2-(3-Fluoro-4-iodophenyl)acetic acid derivatives have been investigated for their potential. The electrocatalytic hydrogenation of related α-aryl acrylic acids has been explored, yielding significant products like flurbiprofen and isoprofen, indicating the compound's relevance in synthesizing medically significant molecules (Raju et al., 2002).
Crystal Structure Analysis
Detailed analysis of the crystal structure, Hirshfeld surface analysis, and 3D energy frameworks of related fluorophenoxy acetic acids provide insights into their molecular interactions, stability, and potential applications in various fields, including materials science (Prabhuswamy et al., 2021).
Applications in Catalysis and Organic Synthesis
Role in Catalysis
Compounds similar to 2-(3-Fluoro-4-iodophenyl)acetic acid are involved in catalytic processes, such as the Heck reaction, indicating their potential as catalysts or ligands in facilitating chemical transformations (Gupta et al., 2004).
Synthesis of Radioactive Imaging Agents
The synthesis of radioactive imaging agents like 2-(4-(2-fluoroethoxy)benzamido)acetate, which shows potential in tumor imaging, illustrates the applicability of related compounds in the medical field, particularly in diagnostic imaging (He et al., 2011).
Fluorescence Chemosensor Development
The development of fluorescence chemosensors based on derivatives of 2-(3-Fluoro-4-iodophenyl)acetic acid for the detection and bioimaging of specific ions in living cells highlights the compound's importance in bioanalytical chemistry (Gui et al., 2015).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(3-fluoro-4-iodophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRUORQQYMIYDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743126 |
Source
|
Record name | (3-Fluoro-4-iodophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-iodophenyl)acetic acid | |
CAS RN |
1261874-58-1 |
Source
|
Record name | (3-Fluoro-4-iodophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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